4-Methyl-3-(6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)aniline
Description
4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and an aniline moiety
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline |
InChI |
InChI=1S/C15H14N4O/c1-9-3-5-12(16)7-13(9)11-4-6-14(17-8-11)15-19-18-10(2)20-15/h3-8H,16H2,1-2H3 |
InChI Key |
KPTMEYAVZOIOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C3=NN=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline typically involves multi-step organic reactions. One common approach includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Cyclization: The cyano intermediate is cyclized with hydrazine to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the aniline moiety.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the pyridine and aniline rings.
Scientific Research Applications
4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring can interact with various molecular targets, influencing processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-[6-(5-methyl-1,3,4-thiadiazol-2-yl)pyridin-3-yl]aniline: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
4-methyl-3-[6-(5-methyl-1,3,4-triazol-2-yl)pyridin-3-yl]aniline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 4-methyl-3-[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]aniline imparts unique electronic properties, making it distinct from its thiadiazole and triazole analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
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